molecular formula C9H5Cl2NO3 B13727374 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13727374
M. Wt: 246.04 g/mol
InChI Key: AGCCGYPQBIHRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is a substituted oxazolidinedione derivative characterized by a dichlorophenyl group at the C4 position of the oxazolidine ring. Oxazolidine-2,5-diones are cyclic carbamate derivatives widely studied for their synthetic utility in medicinal chemistry, particularly as intermediates for amino acid analogs and bioactive molecules. The dichlorophenyl substituent confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H5Cl2NO3

Molecular Weight

246.04 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5Cl2NO3/c10-4-1-2-6(11)5(3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

AGCCGYPQBIHRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Preparation via Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A patented process describes the preparation of oxazolidine-2,4-diones (closely related to oxazolidine-2,5-diones) by reacting carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80° to 250° C). The general reaction scheme is:

$$
\text{Carbamate (R}^1\text{-NH-COOR}^4) + \text{2-hydroxycarboxylic acid ester} \rightarrow \text{Oxazolidine-2,5-dione}
$$

  • represents an aryl group, which in this case is the 2,5-dichlorophenyl substituent.
  • The reaction proceeds with or without catalysts.
  • High yields and purity are achievable under these conditions.

This method is advantageous due to its straightforward approach and the ability to tailor substituents on the aryl ring and alkyl groups on the carbamate and ester components.

Parameter Description
Temperature Range 80° to 250° C
Catalyst Optional (acidic or basic catalysts can be used)
Solvent Often solvent-free
Yield High, with good purity
Key Reactants Carbamate with 2,5-dichlorophenyl group and 2-hydroxycarboxylic acid ester

Preparation via Isocyanate and 2-Hydroxycarboxylic Acid Ester Reaction

Another well-documented approach involves the reaction of aromatic isocyanates, such as 2,5-dichlorophenyl isocyanate, with 2-hydroxycarboxylic acid esters or glycols. This method forms the oxazolidine-2,5-dione ring through cyclization, often under mild to moderate heating.

  • The isocyanate reacts with the hydroxyl group of the hydroxycarboxylic acid ester, followed by ring closure.
  • The reaction can be performed in the presence or absence of catalysts.
  • This route is commonly used due to the availability of isocyanates and the straightforward reaction conditions.
Parameter Description
Key Reactants 2,5-Dichlorophenyl isocyanate and 2-hydroxycarboxylic acid ester
Temperature Typically moderate heating (50° to 170° C)
Catalyst Optional (amines or alkali metal alkoxides can be used)
Solvent Often solvent-free or in inert solvents
Yield Generally good to excellent

Preparation via Substituted Amides and Aromatic Carbonic Acid Esters

A third method involves reacting substituted amides with aromatic carbonic acid esters at elevated temperatures (50° to 250° C). This process:

  • Can be performed without solvents.
  • May use basic catalysts such as sodium methylate or tertiary amines to improve reaction rates.
  • Allows the recycling of phenol by-products, enhancing process sustainability.
  • Is advantageous for producing oxazolidine-2,5-diones with various substituents, including dichlorophenyl groups.
Parameter Description
Temperature 50° to 250° C (preferably 120° to 170° C)
Catalyst Optional; basic catalysts like sodium methylate or tertiary amines
Solvent Typically solvent-free
Pressure Atmospheric or reduced pressure (vacuum) to facilitate distillation
By-products Phenols, which can be recycled

Comparative Summary of Preparation Methods

Method Key Reactants Temperature Range Catalyst Use Solvent Use Advantages Limitations
Carbamate + 2-Hydroxycarboxylic Acid Ester Carbamate (with 2,5-dichlorophenyl) + 2-hydroxycarboxylic acid ester 80°–250° C Optional Often none High purity and yield; versatile Requires carbamate synthesis
Isocyanate + 2-Hydroxycarboxylic Acid Ester 2,5-Dichlorophenyl isocyanate + 2-hydroxycarboxylic acid ester 50°–170° C Optional (amines, alkoxides) Often none or inert solvent Straightforward; widely used Isocyanates can be hazardous
Substituted Amide + Aromatic Carbonic Acid Ester Substituted amide + aromatic carbonic acid ester 50°–250° C Optional (basic catalysts) Typically none Solvent-free; phenol recycling Requires pure reactants

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as carboxylic acids. Key oxidizing agents include:

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • HNO₃ (nitric acid) in combination with other oxidants, though this may lead to competing nitration side reactions .

Reaction TypeReagents/ConditionsProduct Examples
OxidationKMnO₄/H⁺, CrO₃/H⁺Carboxylic acids

Reduction Reactions

Reduction typically generates alcohols or partially reduced derivatives:

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

  • Selective reduction of carbonyl groups may occur, though the dichlorophenyl substituent may influence reactivity.

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (SₙAr) due to electron-withdrawing chlorine atoms:

  • Nucleophiles (e.g., amines, thiols) under basic conditions (e.g., NaH, K₂CO₃).

  • Substitution at the phenyl ring positions (ortho/para to Cl) is favored.

Ring-Opening and Cyclization

The oxazolidinedione ring can undergo ring-opening under specific conditions:

  • Hydrolysis (acidic/basic) to form α-hydroxy acids.

  • Base-catalyzed cyclization , as seen in phosphorus-mediated CO₂ incorporation .

Mechanistic Insights

The compound’s reactivity is modulated by:

  • Electronic effects : Chlorine substituents enhance electron deficiency, favoring nucleophilic attack.

  • Steric factors : The dichlorophenyl group may hinder certain reactions (e.g., steric hindrance in substitution) .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For instance, derivatives of this compound have been explored for their potential as inhibitors of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative disorders like Parkinson’s disease .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial for therapeutic applications.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Materials Science

Development of Polymers

In materials science, this compound is utilized in the formulation of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. This application is particularly valuable in creating materials for industrial use where durability is crucial.

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. It can bind to enzyme active sites, inhibiting their function and thereby affecting biochemical pathways. This characteristic is particularly useful in drug design aimed at modulating enzyme activity .

Case Study: Antimicrobial Activity

A study focusing on the antimicrobial activity of derivatives related to this compound revealed significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays, demonstrating its potential as a lead compound for antibiotic development .

Industrial Applications

Production of Agrochemicals

In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its properties make it suitable for developing herbicides and fungicides that are effective yet environmentally friendly. The ability to modify its structure allows researchers to tailor its efficacy against specific pests while minimizing ecological impact .

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
Enzyme InhibitionMAO-B0.036 μM
AntimicrobialGram-positive bacteria2 - 16 μg/mL
AntimicrobialGram-negative bacteriaVaries (specific strains)

Table 2: Synthesis Pathways

Synthesis MethodStarting MaterialsConditionsYield (%)
Isocyanate Reaction2-Hydroxycarboxylic acid ester80° - 250°CHigh
Carbamate ReactionSubstituted amidesVariesModerate

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. This action disrupts the translation process, leading to the inhibition of bacterial growth. The pathways involved include the inhibition of peptidyl transferase activity and the prevention of ribosome assembly .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Aromatic Substituents : Chlorine and bromine at the para position increase molecular weight and hydrophobicity. Dihedral angles (~58–59°) between the oxazolidine ring and aromatic group are conserved in chlorophenyl derivatives, suggesting similar conformational preferences .
  • Polar Groups : Hydroxyl substituents (e.g., 4'-hydroxyphenyl) elevate melting points (230°C) due to hydrogen bonding , whereas aliphatic chloromethyl groups reduce melting points (121°C) .

Functional Group Impact on Bioactivity (Inferred)

While direct bioactivity data for 4-(2,5-dichlorophenyl)oxazolidine-2,5-dione are unavailable, related compounds suggest:

  • Chlorophenyl Derivatives : Enhanced lipophilicity may improve membrane permeability, as seen in antimicrobial oxazolidinediones .
  • Hydroxyphenyl Derivatives : Polar groups like -OH could modulate target binding via hydrogen bonding, as observed in kinase inhibitors .

Biological Activity

4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl isocyanate with appropriate amines or amino acids. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine-2,5-dione exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various oxazolidine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL against several strains, indicating promising potential as antimicrobial agents .

CompoundMIC (μg/mL)Target Organisms
This compound4-16Staphylococcus aureus, Escherichia coli

Antiandrogenic Activity

This compound has also been studied for its antiandrogenic properties. In animal models, it demonstrated a significant reduction in the weight of androgen-dependent tissues such as the prostate and seminal vesicles when administered alongside testosterone propionate. The inhibition rates were reported at approximately 93% for seminal vesicles and 70% for the prostate .

Treatment GroupSeminal Vesicles (mg)Prostate (mg)
Control8.12 ± 0.411.3 ± 0.6
Testosterone88.2 ± 5.794.7 ± 4.6
Test Compound6.5 ± 0.48.9 ± 0.3

Study on Toxicity and Safety

A three-month feeding study on rats revealed that high doses of oxazolidine derivatives did not significantly affect overall health or behavior. However, notable increases in liver weights were observed in females at higher concentrations, suggesting a need for further investigation into long-term effects .

Efficacy in Plant Protection

Oxazolidine derivatives have been explored as fungicides against plant pathogens like Botrytis species. The efficacy of these compounds was demonstrated through laboratory assays which showed effective inhibition of fungal growth at varying concentrations .

Q & A

Q. What are the established synthetic routes for 4-(2,5-dichlorophenyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursor amines or hydrazines with carbonyl compounds. For example, analogous oxazolidine-diones are synthesized via condensation of substituted phenylhydrazines with diketene derivatives under acidic or basic conditions. Key variables include solvent polarity (e.g., DMF or acetic acid), temperature (reflux at 100–120°C), and catalyst choice (e.g., sodium acetate). Optimization can employ factorial design to test variables like molar ratios, reaction time, and solvent systems .

Table 1: Example Reaction Conditions for Oxazolidine-Dione Synthesis

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, AcOH, or THFPolar aprotic solvents enhance cyclization
Temperature80–120°C (reflux)Higher temps reduce reaction time but may degrade sensitive groups
CatalystNaOAc, H2SO4Acidic conditions favor imine intermediate formation

Q. How is the structural characterization of this compound performed?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, space group P2₁, unit cell parameters a = 8.54 Å, b = 8.94 Å, c = 23.44 Å) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 336.42 for analogous compounds) .

Advanced Research Questions

Q. How do substituents (e.g., 2,5-dichlorophenyl) influence the compound’s solubility and reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl groups reduce electron density on the oxazolidine ring, decreasing solubility in polar solvents but enhancing electrophilicity for nucleophilic attacks. Reactivity in Suzuki-Miyaura couplings can be tested using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Solubility profiles should be mapped via Hansen solubility parameters, with DMSO or DMF as preferred solvents for reactions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Employ a central composite design (CCD) to model stability across pH (2–12) and temperature (25–80°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs), using a C18 column and acetonitrile/water mobile phase. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while FT-IR identifies degradation products (e.g., hydrolysis of the oxazolidine ring) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-response assays : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase or protease panels to rule out nonspecific binding.
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to cytotoxicity .

Q. What strategies mitigate crystallographic challenges (e.g., poor crystal growth) for this compound?

Methodological Answer:

  • Solvent vapor diffusion : Use slow evaporation of dichloromethane/hexane mixtures.
  • Temperature gradients : Crystallize at 4°C after heating to 50°C.
  • Additive screening : Introduce trace amounts of surfactants (e.g., CTAB) to reduce nucleation .

Data Analysis and Application Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Identify electrophilic centers (e.g., C-4 of the oxazolidine ring) and compare with experimental outcomes from nucleophilic additions (e.g., Grignard reagents) .

Q. What analytical techniques differentiate polymorphic forms of the compound?

Methodological Answer:

  • DSC/TGA : Detect melting points and thermal decomposition profiles (e.g., ΔHfusion ~150 J/g).
  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–30° for monoclinic vs. orthorhombic forms) .

Q. How does the compound interact with biological membranes in drug delivery studies?

Methodological Answer: Use Langmuir-Blodgett troughs to measure insertion into lipid monolayers (e.g., DPPC membranes). Fluorescence anisotropy and confocal microscopy track cellular uptake in vitro .

Tables for Key Data

Q. Table 2: Crystallographic Data for Analogous Oxazolidine-Diones

ParameterValue (Monoclinic System)Method/Reference
Space groupP2₁X-ray diffraction
Unit cell volume1789.0 ųMoKα radiation (λ = 0.71073 Å)
Z-value4Data collected at 100 K

Q. Table 3: Recommended Analytical Conditions

TechniqueConditionsApplication
HPLCC18 column, 70:30 acetonitrile/water, 1 mL/minPurity analysis
FT-IRATR mode, 400–4000 cm⁻¹Functional group verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.